BenchChemオンラインストアへようこそ!

N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine

Medicinal Chemistry Kinase Inhibitor Synthesis Prodrug Design

N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine (CAS 1120331-48-7, molecular formula C₁₆H₁₄N₄O₄, MW 326.31 g/mol) is a 4-anilino-6-nitroquinazoline derivative. Compounds within this class serve as key synthetic intermediates for developing ATP-competitive tyrosine kinase inhibitors targeting EGFR and related kinases, as well as microtubule-destabilizing agents such as MPC-6827 (Azixa™).

Molecular Formula C16H14N4O4
Molecular Weight 326.31 g/mol
Cat. No. B13097519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine
Molecular FormulaC16H14N4O4
Molecular Weight326.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])OC
InChIInChI=1S/C16H14N4O4/c1-23-14-6-3-10(7-15(14)24-2)19-16-12-8-11(20(21)22)4-5-13(12)17-9-18-16/h3-9H,1-2H3,(H,17,18,19)
InChIKeyJZKHSEWRLMBTLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine (CAS 1120331-48-7): A 4-Anilino-6-nitroquinazoline Scaffold for Kinase-Targeted Research


N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine (CAS 1120331-48-7, molecular formula C₁₆H₁₄N₄O₄, MW 326.31 g/mol) is a 4-anilino-6-nitroquinazoline derivative . Compounds within this class serve as key synthetic intermediates for developing ATP-competitive tyrosine kinase inhibitors targeting EGFR and related kinases, as well as microtubule-destabilizing agents such as MPC-6827 (Azixa™) [1]. The 6-nitro substituent functions as a versatile synthetic handle—readily reduced to a 6-amino group—while the 3,4-dimethoxyaniline moiety at the 4-position provides a pharmacophore encountered across multiple kinase inhibitor programs [2].

Why N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine Cannot Be Casually Replaced by Other 4-Anilinoquinazolines


Within the 4-anilinoquinazoline chemical space, seemingly minor structural variations produce large shifts in potency, kinase selectivity, and synthetic versatility. The 6-nitro substituent is not merely a spectator group: it establishes a distinct electronic environment at the quinazoline core, and it represents a latent 6-amino functionality accessible through controlled reduction [1]. Replacing this compound with a 6,7-dimethoxy analog (e.g., N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine, CLK1/GSK-3α/β inhibitor with IC₅₀ values of 1.5 µM and 3 µM) abandons this synthetic optionality and redirects kinase selectivity [2]. Likewise, 2-substituted congeners such as N-(3,4-dimethoxyphenyl)-6-nitro-2-phenylquinazolin-4-amine (EC₅₀ = 63 nM) introduce steric bulk that alters ATP-binding-pocket occupancy [3]. Positional isomerism on the aniline ring—2,4-dimethoxy vs. 3,4-dimethoxy—further modulates molecular recognition and target engagement [4]. These structural determinants preclude simple interchange among in-class compounds without risking loss of the desired biological or synthetic profile.

Quantitative Differentiation Evidence for N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine vs. Closest Analogs


Synthetic Versatility: 6-Nitro as a Latent Amino Group vs. 6,7-Dimethoxy and 6-Amino Congeners

The 6-nitro group on N-(3,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine provides a chemically addressable reduction handle that is absent in 6,7-dimethoxy analogs. In a class-level study, 6-nitro-4-anilinoquinazolines exhibited intrinsic anticancer activity in A431 cells (EGFR-overexpressing), but controlled reduction to 6-amino-4-anilinoquinazolines yielded higher potency, demonstrating that the 6-nitro compound serves simultaneously as a bioactive molecule and a precursor to more potent derivatives [1]. By contrast, the 6,7-dimethoxy analog N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine is a terminal inhibitor (CLK1 IC₅₀ = 1.5 µM, GSK-3α/β IC₅₀ = 3 µM) with no equivalent synthetic expansion path [2].

Medicinal Chemistry Kinase Inhibitor Synthesis Prodrug Design

Electronic Modulation of the Quinazoline Core: 6-Nitro (Electron-Withdrawing) vs. 6,7-Dimethoxy (Electron-Donating) Impact on Kinase Inhibition

The 6-nitro substituent exerts an electron-withdrawing effect (−M, −I) on the quinazoline core, in contrast to the electron-donating 6,7-dimethoxy substitution found in many clinical-stage 4-anilinoquinazolines (e.g., gefitinib, erlotinib). SAR studies on 4-anilinoquinazolines at the EGFR ATP-binding site indicate that electron-donating 6,7-dimethoxy substitution yields extreme potency (IC₅₀ as low as 29 pM for compound 20), while the 6-nitro motif produces a fundamentally different electronic surface that can redirect selectivity across the kinome [1]. A closely related 6-nitro-4-anilinoquinazoline bearing a 3-bromoaniline (PD153035 analog 53) exhibited EGFR IC₅₀ = 25 nM [2], whereas the electron-rich 6,7-dimethoxy-4-(3-bromoanilino)quinazoline analog showed IC₅₀ = 1 nM, illustrating how 6-nitro vs. 6,7-dimethoxy modulates potency by approximately 25-fold within the same aniline series [3].

EGFR Inhibition Structure-Activity Relationship Computational Chemistry

Aniline Regioisomerism: 3,4-Dimethoxy vs. 2,4-Dimethoxy and 2,5-Dimethoxy Substitution Patterns

The 3,4-dimethoxyphenyl substituent in the target compound directs both methoxy groups to adjacent positions on the aniline ring, creating a specific hydrogen-bond-acceptor surface. By contrast, the 2,5-dimethoxy isomer (N-(2,5-dimethoxyphenyl)-6-nitroquinazolin-4-amine) has been crystallographically characterized, revealing a quinazoline–benzene dihedral angle of 2.73(8)° and an intramolecular C—H⋯N hydrogen bond that stabilizes a distinct conformation [1]. The 2,4-dimethoxy isomer has been annotated with potent inhibitory activity against bacterial RNA polymerase, a target unrelated to the kinase profile associated with the 3,4-dimethoxy pattern . These positional variations give each isomer a unique conformational and pharmacophoric fingerprint, making them non-interchangeable for structure-based drug design.

Kinase Selectivity Pharmacophore Mapping Crystal Structure

2-Position Substitution: Unsubstituted vs. 2-Phenyl Derivatization and Impact on Cellular EC₅₀

The target compound lacks substitution at the quinazoline 2-position, distinguishing it from the 2-phenyl derivative N-(3,4-dimethoxyphenyl)-6-nitro-2-phenylquinazolin-4-amine, which displays an EC₅₀ of 63.0 nM in a cellular context [1]. In the broader quinazoline SAR landscape, 2-position substitution significantly influences ATP-binding-pocket occupancy and can shift kinase selectivity [2]. The unsubstituted 2-position in the target compound provides a vacant vector for further derivatization, offering synthetic flexibility that the 2-phenyl congener lacks.

EGFR Pharmacology Lead Optimization Cellular Efficacy

Recommended Application Scenarios for N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine Based on Quantitative Evidence


Focused Kinase-Inhibitor Library Synthesis with Divergent 6-Position Functionalization

The 6-nitro group serves as a latent 6-amino functionality, enabling parallel synthesis of 6-nitro and 6-amino analog pairs from a single intermediate. As demonstrated by Sun et al. (2003), both 6-nitro and 6-amino-4-anilinoquinazolines exhibit anticancer activity in A431 cells, with the 6-amino derivatives showing higher potency—making the 6-nitro compound a strategic branching point for SAR libraries [1].

Kinase Profiling Against Non-EGFR Tyrosine Kinase Targets Requiring Attenuated EGFR Activity

The electron-withdrawing 6-nitro group attenuates EGFR potency compared to the electron-donating 6,7-dimethoxy scaffold (approximately 25-fold reduction based on matched-pair analysis of 3-bromoaniline analogs, where 6-nitro IC₅₀ ≈ 25 nM vs. 6,7-dimethoxy IC₅₀ ≈ 1 nM) [1][2]. This property is advantageous for kinase profiling campaigns targeting kinases where excessive EGFR inhibition constitutes an undesired off-target liability.

Structure-Based Design Leveraging Crystallographically Characterized Positional Isomers

The crystal structure of the closely related 2,5-dimethoxy isomer has been solved, providing conformational parameters (quinazoline–benzene dihedral angle = 2.73°, intramolecular C—H⋯N hydrogen bond) that inform molecular docking and dynamics simulations of the 3,4-dimethoxy target compound [1]. Computational chemists can use these experimentally determined geometric constraints to improve binding-mode predictions.

2-Position Derivatization Programs for Lead Optimization

Unlike the 2-phenyl-substituted analog (EC₅₀ = 63.0 nM), the target compound's unsubstituted 2-position represents a vacant vector for systematic chemical elaboration [1]. Medicinal chemistry teams can explore 2-alkyl, 2-aryl, or 2-heteroaryl substituents to modulate potency and kinase selectivity, using the 2-phenyl analog's 63 nM EC₅₀ as a benchmark reference point.

Quote Request

Request a Quote for N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.